molecular formula C11H6Br2O2 B1401501 6,7-Dibromo-2-naphthoic acid CAS No. 131331-19-6

6,7-Dibromo-2-naphthoic acid

Cat. No.: B1401501
CAS No.: 131331-19-6
M. Wt: 329.97 g/mol
InChI Key: QZUXMZSECRBNNF-UHFFFAOYSA-N
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Description

6,7-Dibromo-2-naphthoic acid is an organic compound with the molecular formula C11H6Br2O2 It is a derivative of naphthoic acid, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dibromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid through a reaction with ammonia in the presence of sulfite or bisulfite. The 6-amino-2-naphthoic acid is then subjected to a diazotization reaction followed by treatment with copper bromide to yield this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2-naphthoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6,7-Dibromo-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-naphthoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby increasing its efficacy. The exact pathways involved can vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dual bromination allows for selective functionalization and the formation of complex molecules through various synthetic routes.

Properties

IUPAC Name

6,7-dibromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUXMZSECRBNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855804
Record name 6,7-Dibromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131331-19-6
Record name 6,7-Dibromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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